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Compound of Interest

Compound Name: Aloinoside B

Cat. No.: B3060907 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

Aloinoside B, a naturally occurring anthrone C-glycoside found in various Aloe species. The

information presented herein is crucial for the identification, characterization, and quality control

of this compound in research and drug development settings. All data is sourced from the peer-

reviewed publication, "Isolation of Aloinoside B and Metabolism by Rat Intestinal Bacteria" by

Gao et al. in Pharmaceutical Biology (2004).[1]

Chemical Structure and Properties
Systematic Name: (10R)-1,8-dihydroxy-10-β-D-glucopyranosyl-3-(hydroxymethyl)-9(10H)-

anthracenone-11-O-α-L-rhamnopyranoside

Molecular Formula: C₂₇H₃₂O₁₃[1]

Molecular Weight: 564.54 g/mol

Appearance: Yellowish powder[1]

Melting Point: 223–225 °C[1]
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The structural elucidation of Aloinoside B was achieved through a combination of

spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR)

Spectroscopy, and Mass Spectrometry (MS).[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic

molecules. For Aloinoside B, both ¹H and ¹³C NMR data have been reported.[1]

Table 1: ¹³C NMR Spectral Data for Aloinoside B (in DMSO-d₆, 75 MHz)[1]
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Carbon Atom Chemical Shift (δ, ppm)

1 161.07

2 115.55

3 145.98

4 113.55

4a 143.01

5 117.89

6 134.87

7 123.86

8 160.43

8a 114.78

9 191.68

10 44.13

10a 134.02

3-CH₂ 67.14

Glucose Moiety

1' 99.70

2' 73.11

3' 77.94

4' 70.02

5' 80.89

6' 61.45

Rhamnose Moiety

1'' 99.92
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2'' 70.28

3'' 70.52

4'' 71.74

5'' 68.32

6'' 17.96

Table 2: ¹H NMR Spectral Data for Aloinoside B (in DMSO-d₆, 300 MHz)[1]

Proton(s)
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

2-H 7.05 s

4-H 7.18 s

5-H 7.63 d 7.5

6-H 7.55 t 7.8

7-H 7.22 d 8.1

10-H 4.60 s

3-CH₂ 4.49 s

Glucose Moiety

1'-H 4.05 d 8.7

2'-5'-H 3.0-3.5 m

6'-H 3.5-3.8 m

Rhamnose Moiety

1''-H 4.88 s

2''-5''-H 3.0-3.5 m

6''-H₃ 1.02 d 6.0
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Infrared (IR) Spectroscopy
The IR spectrum of Aloinoside B provides information about the functional groups present in

the molecule.[1]

Table 3: IR Absorption Bands for Aloinoside B (KBr disc)[1]

Wavenumber (cm⁻¹) Assignment

3516, 3216 O-H stretching (hydroxyl groups)

2937 C-H stretching (aliphatic)

1636, 1618
C=O stretching (anthrone carbonyl), C=C

stretching (aromatic)

1487, 1456 C-C stretching (in-ring)

1276 C-O stretching (aryl ether)

1035, 1003 C-O stretching (glycosidic bonds)

Mass Spectrometry (MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) was used to determine the molecular

weight of Aloinoside B.[1]

Table 4: Mass Spectrometry Data for Aloinoside B[1]

Ionization Mode
Mass-to-Charge Ratio
(m/z)

Interpretation

ESI- (Negative Ion Mode) 563 [M-H]⁻

Experimental Protocols
The following are summaries of the experimental protocols used to obtain the spectroscopic

data.
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NMR Spectroscopy
Instrument: Bruker ARX-300 spectrometer.[1]

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).[1]

Internal Standard: Tetramethylsilane (TMS).[1]

Experiments: ¹H NMR, ¹³C NMR, ¹H-¹H COSY, HMQC, and HMBC experiments were

conducted to establish the structure and assign all proton and carbon signals.[1]

IR Spectroscopy
Instrument: Shimadzu spectrometer.[1]

Sample Preparation: The sample was prepared as a potassium bromide (KBr) disc.[1]

Mass Spectrometry
Instrument: Finnigan TSQ triple quadrupole mass spectrometer with an electrospray

ionization (ESI) source.[1]

Ionization Mode: Negative ion mode.[1]

Spray Voltage: 4.5 kV.[1]

Workflow Visualization
The general workflow for the spectroscopic analysis of a natural product like Aloinoside B is

illustrated below.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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